molecular formula C10H14ClN5 B1433682 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride CAS No. 1798732-70-3

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride

Cat. No. B1433682
M. Wt: 239.7 g/mol
InChI Key: TYIKZPQIPHRTJW-UHFFFAOYSA-N
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Description

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MTEH and belongs to the class of triazole derivatives. MTEH has been found to have a wide range of applications in scientific research, particularly in the area of medicinal chemistry.

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

The compound 1,2,4-triazole is a critical structure in medicinal and agricultural chemistry, serving as a foundational building block for diverse compounds. A study by Tan, Lim, and Dolzhenko (2017) highlighted a microwave-assisted synthesis approach for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, offering a novel method for preparing a wide array of structurally diverse compounds Tan, Lim, & Dolzhenko, 2017.

Molecular Synthesis and Structure Analysis

Abdel-Wahab, Farahat, Kariuki, and El‐Hiti (2023) conducted research on the synthesis of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, emphasizing the significance of structural confirmation through nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023.

Synthesis of Pyrrolidine Derivatives with Triazole Ring

Prasad et al. (2021) explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, demonstrating the biological significance of the 1,2,4-triazole scaffold in clinical drugs. This research underlines the triazole ring's role in compounds with substantial biological activities, such as Ribavirin and Anastrozole Prasad et al., 2021.

Structural and Chemical Analysis in Drug Synthesis

The study by Chernyshev, Chernysheva, and Starikova (2010) involved the synthesis and structural analysis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid derivatives, showcasing the compound's versatile applications in synthesizing pharmaceuticals and the importance of structural elucidation in drug development Chernyshev, Chernysheva, & Starikova, 2010.

properties

IUPAC Name

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-6-3-4-12-8(5-6)10-13-9(7(2)11)14-15-10;/h3-5,7H,11H2,1-2H3,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIKZPQIPHRTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NNC(=N2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 2
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 3
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 4
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 6
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride

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